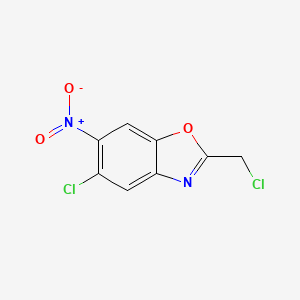

5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole

Descripción general

Descripción

The compound “5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole” belongs to a class of organic compounds known as oxazoles. Oxazoles are aromatic compounds containing an oxazole ring, which is a five-membered aromatic heterocycle with one oxygen atom, one nitrogen atom, and three carbon atoms .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. In the case of oxazoles, they can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, ring-opening reactions, and more .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Formation and Reaction of Oxazoles : The synthesis of N-substituted 2-(aminomethyl)oxazoles was achieved by the BF3-catalyzed reaction of substituted α-diazoacetophenones with chloroacetonitrile, yielding 5-aryl-2-chloromethyloxazoles in high yields. This method highlights the reactivity of chloromethyl-substituted oxazoles towards nucleophilic substitution, offering pathways to secondary, tertiary amines, and quaternary ammonium salts with a 2-oxazolylmethyl group (Ibata & Isogami, 1989).

Addition of Lithiated Oxazoles to Nitrones : The stereoselective addition of lithiated oxazoles to nitrones has been studied, where 2-(chloromethyl)-4,5-dihydro-1,3-oxazole showed unique reactivity, leading to the formation of alkenyl-oxazoles. This research offers insights into the manipulation of oxazole derivatives for the synthesis of structurally diverse molecules (Capriati et al., 2002).

Synthesis of Extended Oxazoles : The study on 2-(halomethyl)-4,5-diaryloxazoles discusses their utility as reactive scaffolds for synthetic elaboration. Specifically, chloromethyl analogues were used for the synthesis of various 2-substituted oxazoles, demonstrating the versatility of chloromethyl-substituted oxazoles in organic synthesis (Patil & Luzzio, 2016).

Synthetic Methodologies and Applications

Efficient Synthesis under Microwave Irradiation : A study showcased the efficient synthesis of thiazolopyrimidinones and benzothiazoles under microwave irradiation starting from chloromethyl-substituted intermediates. This highlights the role of 5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole and similar compounds in accelerating the synthesis of heterocyclic compounds with potential bioactivity (Djekou et al., 2006; Njoya et al., 2003).

Heterocyclic Compound Synthesis : Research into the synthesis of 1,2,5-oxadiazole derivatives using 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan as a multifunctional synthon has been conducted, demonstrating the potential of chloromethyl-substituted compounds in the synthesis of oxadiazole derivatives and exploring their chemical properties (Stepanov et al., 2019).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Mode of Action

It is known that many chloromethyl compounds can undergo nucleophilic substitution reactions . This suggests that 5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole might interact with its targets through a similar mechanism, potentially modifying the targets and altering their function .

Biochemical Pathways

Given the potential for this compound to undergo nucleophilic substitution reactions, it could theoretically interfere with a variety of biochemical pathways, particularly those involving proteins or other molecules with nucleophilic sites .

Pharmacokinetics

Like many small organic molecules, it is likely to be absorbed in the gastrointestinal tract if ingested, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .

Result of Action

Based on its chemical structure, it is plausible that this compound could modify proteins or other biomolecules, potentially altering their function .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s reactivity, while temperature and humidity could influence its stability . Furthermore, the presence of other chemicals in the environment could potentially interfere with the compound’s action, either by reacting with the compound itself or by competing for the same targets .

Propiedades

IUPAC Name |

5-(chloromethyl)-3-methyl-4-nitro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O3/c1-3-5(8(9)10)4(2-6)11-7-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSWSCRYBMTIGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1[N+](=O)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B1435730.png)

![9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one](/img/structure/B1435731.png)

![Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate](/img/structure/B1435732.png)

![(1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl)(methyl)amine](/img/structure/B1435736.png)

![1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine hydrochloride](/img/structure/B1435737.png)

![(E)-1-[3-(Trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one](/img/structure/B1435738.png)

![4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435741.png)